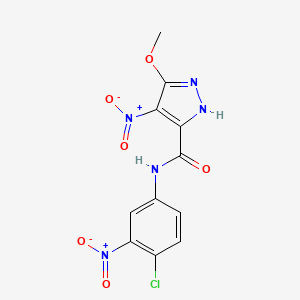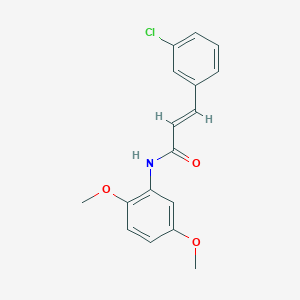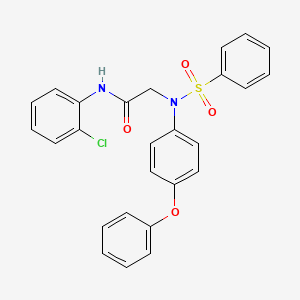![molecular formula C16H11N3O5S B4656149 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B4656149.png)
3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde
描述
3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used as a research tool to study the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is known to play a crucial role in various physiological and pathological processes, including inflammation, cell death, and immune response.
作用机制
The mechanism of action of 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde involves its ability to block the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's function. The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is a ligand-gated ion channel that is activated by extracellular ATP. When the receptor is activated, it triggers a series of intracellular signaling pathways that lead to various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde are primarily related to its ability to block the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's function. The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is involved in various physiological and pathological processes, including inflammation, cell death, and immune response. Therefore, the compound's effects are primarily related to its ability to modulate these processes.
实验室实验的优点和局限性
The advantages of using 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde in lab experiments are primarily related to its ability to block the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's function. The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is involved in various physiological and pathological processes, and the compound's ability to modulate the receptor's function makes it an essential tool in studying these processes.
The limitations of using 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde in lab experiments are primarily related to its specificity and potency. The compound's specificity and potency can vary depending on the experimental conditions, which can affect the interpretation of the results.
未来方向
There are several future directions for the research on 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde. Some of the potential future directions are:
1. Development of new 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor antagonists with improved specificity and potency.
2. Investigation of the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's role in other physiological and pathological processes.
3. Development of new drugs that can modulate the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's function for therapeutic purposes.
4. Investigation of the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's role in various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research. The compound's ability to block the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's function makes it an essential tool in studying various physiological and pathological processes, including inflammation, cell death, and immune response. The compound's specificity and potency are crucial factors that need to be considered when using it in lab experiments. There are several future directions for the research on 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde, including the development of new 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor antagonists and investigation of the receptor's role in various diseases.
科学研究应用
3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde is primarily used as a research tool to study the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's function and role in various physiological and pathological processes. The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is known to play a crucial role in inflammation, cell death, and immune response. Therefore, the compound's research application is primarily focused on the following areas:
1. Inflammation: The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is known to be involved in the inflammatory response. Therefore, 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde is used to study the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's role in inflammation and to develop new anti-inflammatory drugs.
2. Cell Death: The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is also known to be involved in various forms of cell death, including apoptosis and necrosis. Therefore, 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde is used to study the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's role in cell death and to develop new drugs that can target the receptor to prevent cell death.
3. Immune Response: The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is involved in the immune response, and 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde is used to study the receptor's role in immune response and to develop new drugs that can modulate the immune response.
属性
IUPAC Name |
3-nitro-4-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c20-9-11-6-7-14(13(8-11)19(21)22)25-16-18-17-15(24-16)10-23-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZITLFQYZZQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-N-[(5-methyl-2-furyl)methyl]-1-butanamine](/img/structure/B4656069.png)
![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4656085.png)
![N-(2-ethylphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656092.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4656113.png)
![methyl 3-chloro-6-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4656122.png)
![methyl 2-{5-[(4-chloro-2-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4656126.png)


![ethyl 4-benzyl-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-4-piperidinecarboxylate](/img/structure/B4656138.png)


![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B4656167.png)

